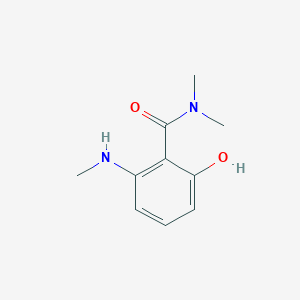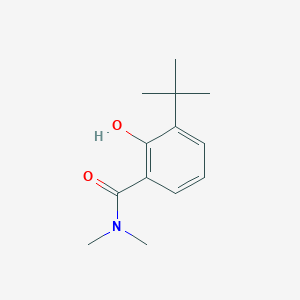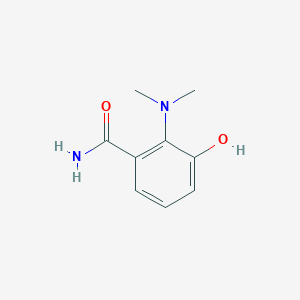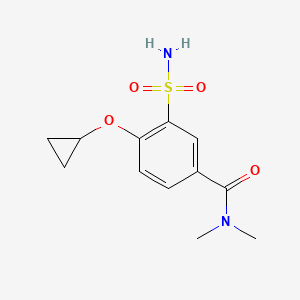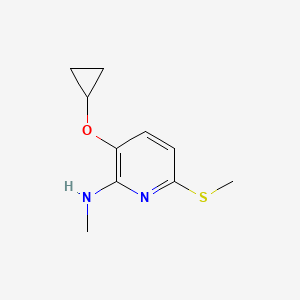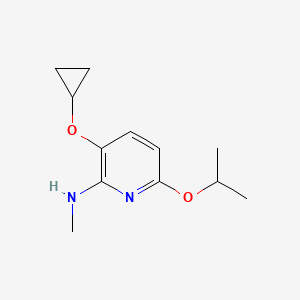
3-Cyclopropoxy-6-isopropoxy-N-methylpyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropoxy-6-isopropoxy-N-methylpyridin-2-amine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of cyclopropoxy and isopropoxy groups attached to a pyridine ring, along with an N-methylamine group. Pyridine derivatives are known for their wide range of applications in various fields, including medicinal chemistry, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-6-isopropoxy-N-methylpyridin-2-amine can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura cross-coupling reactions. This reaction typically involves the coupling of a brominated pyridine derivative with an organoboron reagent in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the reaction, making it suitable for large-scale production. Additionally, the use of high-purity starting materials and optimized reaction conditions can further improve the overall yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclopropoxy-6-isopropoxy-N-methylpyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace the existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding pyridine N-oxides, while reduction reactions may produce reduced pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropoxy-6-isopropoxy-N-methylpyridin-2-amine has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents.
Agrochemicals: It can be used in the synthesis of agrochemicals, including herbicides and insecticides, due to its potential biological activity.
Materials Science: This compound can be used in the development of advanced materials, such as liquid crystals and organic semiconductors, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 3-Cyclopropoxy-6-isopropoxy-N-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The presence of the cyclopropoxy and isopropoxy groups can influence the compound’s binding affinity and selectivity towards its targets. The N-methylamine group can also play a role in the compound’s overall activity by affecting its electronic properties and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Cyclopropoxy-6-methylpyridin-2-amine: This compound is similar in structure but lacks the isopropoxy group.
6-Isopropoxy-3-methylpyridin-2-amine: This compound has an isopropoxy group but lacks the cyclopropoxy group.
Uniqueness
3-Cyclopropoxy-6-isopropoxy-N-methylpyridin-2-amine is unique due to the presence of both cyclopropoxy and isopropoxy groups on the pyridine ring. This unique combination of substituents can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C12H18N2O2 |
|---|---|
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
3-cyclopropyloxy-N-methyl-6-propan-2-yloxypyridin-2-amine |
InChI |
InChI=1S/C12H18N2O2/c1-8(2)15-11-7-6-10(12(13-3)14-11)16-9-4-5-9/h6-9H,4-5H2,1-3H3,(H,13,14) |
InChI-Schlüssel |
MFUWZENLNDGCMW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=NC(=C(C=C1)OC2CC2)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









